

5-Bromo-2,3-dichloropyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: **5-Bromo-2,3-dichloropyridine**

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An In-depth Technical Guide to **5-Bromo-2,3-dichloropyridine** for Researchers and Drug Development Professionals

Introduction

5-Bromo-2,3-dichloropyridine is a halogenated heterocyclic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites, conferred by the presence of one bromine and two chlorine atoms on the pyridine ring, make it an intermediate of significant interest.^{[1][2]} This compound is extensively utilized in the development of complex molecules for the pharmaceutical, agrochemical, and material science sectors.^{[2][3]} The strategic placement of the halogens allows for selective functionalization through various cross-coupling and substitution reactions, providing a robust platform for molecular design and discovery.^{[1][4]} This guide provides a technical overview of its chemical identity, properties, synthesis, and core applications.

Chemical Structure and IUPAC Name

The molecular structure consists of a pyridine ring substituted with a bromine atom at position 5 and chlorine atoms at positions 2 and 3.

- IUPAC Name: **5-bromo-2,3-dichloropyridine**^[3]
- Molecular Formula: $C_5H_2BrCl_2N$ ^[3]

- CAS Number: 97966-00-2[3][5]
- Canonical SMILES: C1=C(C(=C(N=C1)Cl)Cl)Br
- InChI Key: XWSCOGPKWVNQSV-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-2,3-dichloropyridine** are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Weight	226.89 g/mol	[5]
Appearance	Off-white to white crystalline solid	[4][5]
Melting Point	35-37 °C	[5]
Boiling Point	55-65 °C	[5]
Density	1.8 ± 0.1 g/cm³	[5]
XLogP3	3.2	[3]
Hydrogen Bond Acceptors	1	[3]

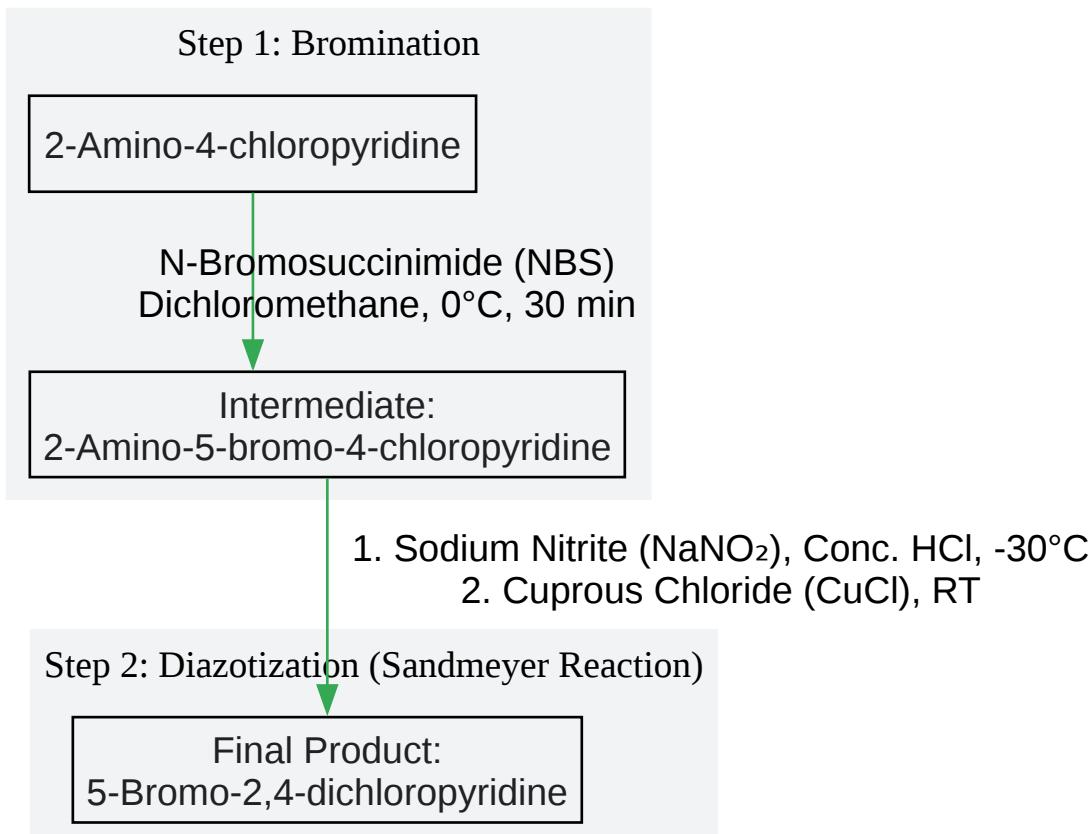
Synthesis and Experimental Protocols

The synthesis of halogenated pyridines often involves multi-step pathways, including direct halogenation or functional group interconversion.[4] Below is a representative two-step experimental protocol for the synthesis of a structurally related isomer, 5-Bromo-2,4-dichloropyridine, which illustrates the common strategies of bromination followed by a Sandmeyer-type diazotization reaction.

Representative Synthesis: 5-Bromo-2,4-dichloropyridine

This synthesis proceeds in two main stages: the selective bromination of an amino-chloropyridine precursor, followed by the substitution of the amino group with a chloro group via

a diazotization reaction.[6][7]



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Caption: Representative synthesis workflow for a di-chloro-bromo-pyridine.

Experimental Protocol: Step 1 - Bromination[6]

- Dissolve 2-amino-4-chloropyridine (5 kg) in dichloromethane (50 L).
- Cool the solution to 0°C in an ice bath.
- Slowly add N-bromosuccinimide (7.65 kg) in batches while maintaining the temperature.
- Stir the mixture for 30 minutes after the addition is complete.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Remove the solvent by rotary evaporation.

- Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
- Adjust the pH of the aqueous layer with a base and extract with ethyl acetate.
- Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate product, 2-amino-5-bromo-4-chloropyridine. (Yield: ~87%).[\[6\]](#)

Experimental Protocol: Step 2 - Diazotization[\[6\]](#)

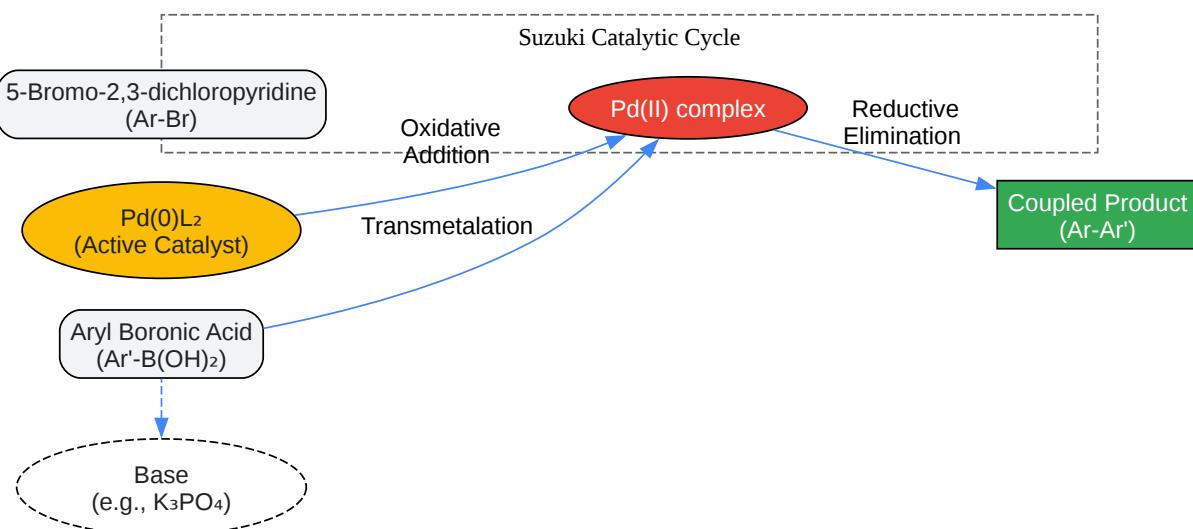
- Dissolve the intermediate from Step 1 (1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.
- Slowly add sodium nitrite (830 g) in batches, ensuring the temperature does not rise significantly.
- Stir the reaction at -30°C for 1 hour after addition is complete.
- Add cuprous chloride to the mixture and allow it to warm to room temperature.
- Monitor the reaction to completion using TLC.
- Adjust the reaction mixture to an alkaline pH with sodium hydroxide.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
- Purify the final product by column chromatography. (Yield: ~68%).[\[6\]](#)

Chemical Reactivity and Applications

The reactivity of **5-Bromo-2,3-dichloropyridine** is dominated by the electron-withdrawing nature of the halogen substituents, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[\[1\]](#) More importantly, the carbon-halogen bonds serve as handles for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of **5-Bromo-2,3-dichloropyridine** is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.^[1] This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron compound (e.g., a boronic acid). The differential reactivity of the C-Br versus C-Cl bonds can often be exploited for selective, stepwise functionalization.



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Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki Coupling^[8]

- In a Schlenk flask under an inert atmosphere, combine **5-bromo-2,3-dichloropyridine** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 5 mol%).
- Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base (e.g., 2M K_3PO_4).^[8]

- Stir the reaction mixture at room temperature for 30 minutes.
- Heat the mixture to 85-95°C and stir for 12-18 hours, monitoring progress by TLC.
- After cooling, dilute the mixture with ethyl acetate and filter to remove inorganic salts.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting crude product via column chromatography to isolate the coupled product.

Applications in Drug Discovery and Agrochemicals

- Pharmaceuticals: As a key intermediate, this compound is used to construct the core scaffolds of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#) The pyridine motif is a common feature in many bioactive molecules, and the ability to introduce diverse substituents via cross-coupling allows for the systematic exploration of a chemical space to optimize drug candidates for various targets, including antibacterial and antiviral agents.[\[1\]](#)
- Agrochemicals: In the agrochemical industry, **5-Bromo-2,3-dichloropyridine** is a precursor for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides.[\[2\]](#) The halogenated pyridine structure can impart necessary properties such as stability and specific biological activity required for effective crop protection.[\[1\]](#)

Conclusion

5-Bromo-2,3-dichloropyridine is a high-value chemical intermediate with significant utility for research scientists and professionals in drug development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and flexible tool for the synthesis of complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this compound in advancing pharmaceutical and agrochemical research.

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